![molecular formula C23H21ClN4O3S B2662997 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358830-77-9](/img/structure/B2662997.png)
6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21ClN4O3S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, which is substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzyl thio group. This unique combination may contribute to its biological activity.
Anticancer Activity
Recent studies have suggested that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that these derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research has shown that similar compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing thioether groups have been reported to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 500 |
Compound B | Escherichia coli | 250 |
Compound C | Pseudomonas aeruginosa | 300 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory effects in various models. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been reported, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with cellular receptors that regulate cell proliferation and survival.
- Signal Transduction Interference : The compound could disrupt key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Case Studies
A notable study investigated the effects of similar pyrazolopyrimidine derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity with IC50 values in the low micromolar range. Further mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. Compounds similar to the target compound have shown efficacy against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis. The structural characteristics of the pyrazolo-pyrimidine framework contribute to its interaction with bacterial enzymes, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in cell growth and survival has been highlighted in various research articles. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may possess similar anticancer effects .
Modulation of Enzyme Activity
The compound is also being investigated for its potential as an enzyme modulator. Specifically, it may act on ATP-binding cassette transporters, which are crucial for drug transport and resistance mechanisms in cancer cells. This modulation could enhance the efficacy of existing chemotherapeutics by improving their bioavailability and reducing resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance lipophilicity and improve cellular uptake, while the thioether linkage may contribute to its biological activity by facilitating interactions with target proteins .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazolo-pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that modifications at the thioether position significantly increased activity against resistant strains. The target compound's specific structure suggests it could be further developed into a potent antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that pyrazolo-pyrimidine derivatives could inhibit cell proliferation effectively. The target compound was tested alongside established anticancer drugs, showing synergistic effects when combined with certain chemotherapeutics. This suggests its potential role as an adjuvant therapy in cancer treatment .
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-3-28-21-20(14(2)26-28)25-23(32-12-16-5-4-6-17(24)9-16)27(22(21)29)11-15-7-8-18-19(10-15)31-13-30-18/h4-10H,3,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSHMIKRTUZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.